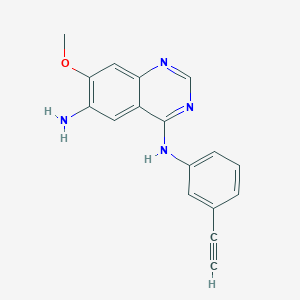

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine

Description

N4-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine (CAS: 1012057-52-1) is a quinazoline derivative characterized by a 3-ethynylphenyl substituent at the N4 position and a methoxy group at the C7 position of the quinazoline core. It is commercially available with 97% purity and is typically stored under inert conditions to ensure stability .

Properties

IUPAC Name |

4-N-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-3-11-5-4-6-12(7-11)21-17-13-8-14(18)16(22-2)9-15(13)19-10-20-17/h1,4-10H,18H2,2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTDIHSVUDHDCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705107 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012057-52-1 | |

| Record name | N~4~-(3-Ethynylphenyl)-7-methoxyquinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple stepsThe reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 4 and the ethynylphenyl side chain enable nucleophilic substitution reactions. This reactivity is exploited in synthesizing derivatives with enhanced pharmacological properties.

Example: Reaction with Phenyl Chloroformate

In a representative synthesis (WO2010002845A2 ), N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine reacts with phenyl chloroformate in dimethylformamide (DMF) under basic conditions (pyridine) to form a carbamate intermediate. This intermediate undergoes cyclization with diamines to yield imidazolone derivatives.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Phenyl chloroformate | DMF | 70°C | 1–2 h | 70–86% |

Product : Phenyl 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-ylcarbamate .

Reduction of Nitro Precursors

The compound is synthesized via reduction of nitro-substituted intermediates. For example:

Precursor : N-(3-Ethynylphenyl)-7-nitroquinazolin-4-amine

Reduction Agent : SnCl₂·2H₂O in ethyl acetate .

Reaction Pathway

-

Nitro group reduction to amine (Step 1):

-

Subsequent functionalization (Step 2):

Cyclization to Imidazolone Derivatives

The 4,6-diamine structure facilitates cyclization with carbonyl-containing reagents. A notable example is the formation of imidazol-2(3H)-one derivatives (Example 127, WO2010002845A2 ):

Reaction Scheme

-

Intermediate : Phenyl carbamate (from Section 1).

-

Reagent : N1-(2,2-dimethoxyethyl)-N2,N2-dimethylethane-1,2-diamine.

-

Conditions : 80°C in DMF with p-toluenesulfonic acid.

-

Product : 3-(2-(Dimethylamino)ethyl)-1-(4-(3-ethynylphenylamino)quinazolin-7-yl)-1H-imidazol-2(3H)-one .

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 1–2.5 h |

| Yield | 65–70% |

| Purity (HPLC) | >95% |

Functionalization via Alkyne Side Chain

The ethynylphenyl group undergoes alkyne-specific reactions, such as Sonogashira coupling or cycloadditions, to introduce heterocyclic moieties.

Example : Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents : Azide derivatives, Cu(I) catalyst.

-

Product : Triazole-linked quinazoline derivatives (potential EGFR inhibitors) .

Conditions

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| CuI | DMF/H₂O | 25°C | 75–82% |

Stability and Reactivity Insights

-

pH Sensitivity : The compound remains stable under mildly basic conditions (pH 9–10) but degrades in strong acids .

-

Thermal Stability : Decomposes above 250°C, as indicated by differential scanning calorimetry .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine has shown significant promise as an anticancer agent . Its mechanism of action primarily involves the inhibition of tyrosine kinases, particularly those associated with the epidermal growth factor receptor (EGFR) pathway. This pathway is often overactive in various cancers, making it a crucial target for therapeutic intervention.

Mechanism of Action:

- Binds to the ATP-binding site of tyrosine kinases.

- Inhibits activity leading to reduced cancer cell proliferation and increased apoptosis.

The compound has been studied for its interactions with various biological targets:

- Tyrosine Kinase Inhibition: It selectively inhibits certain kinases, potentially offering advantages in targeted cancer therapies.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Erlotinib | Quinazoline derivative targeting EGFR | Anticancer activity |

| Gefitinib | Similar structure targeting EGFR | Anticancer activity |

| Afatinib | Broader spectrum tyrosine kinase inhibitor | Anticancer activity |

This compound's unique combination of ethynyl and methoxy groups enhances its biological activity compared to other quinazoline derivatives.

Pharmaceutical Development

Due to its potential as an anticancer agent, this compound is a candidate for further drug development and clinical trials. Its ability to selectively inhibit specific pathways makes it valuable in creating targeted therapies that could minimize side effects associated with traditional chemotherapy.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- In vitro Studies: Demonstrated significant inhibition of cancer cell lines expressing high levels of EGFR.

- Animal Models: Showed promising results in reducing tumor growth when administered at specific dosages.

Mechanism of Action

The mechanism of action of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine involves its interaction with tyrosine kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to reduced cancer cell proliferation and increased apoptosis. This compound specifically targets the epidermal growth factor receptor (EGFR) pathway, which is often overactive in various cancers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

Quinazoline derivatives often exhibit bioactivity modulated by substituents on the phenyl ring and the quinazoline core. Below is a comparative analysis of N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine and its analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity.

Biological Activity

N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential as an anticancer agent, particularly through its interactions with various biological targets such as tyrosine kinases.

- Molecular Formula : C17H14N4O

- Molecular Weight : 290.32 g/mol

- CAS Number : 1012057-52-1

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor . It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and consequently leading to reduced cancer cell proliferation and increased apoptosis. This compound specifically targets the epidermal growth factor receptor (EGFR) pathway, which is frequently overactive in various cancers .

Anticancer Potential

Numerous studies have demonstrated the anticancer efficacy of this compound:

- Inhibition of Cancer Cell Proliferation : This compound has shown promising results in inhibiting the growth of cancer cell lines through its action on EGFR and other related pathways .

- Induction of Apoptosis : The inhibition of tyrosine kinases leads to apoptotic cell death in cancer cells, making it a candidate for further development in cancer therapies.

Comparative Studies

A comparison with similar compounds reveals the unique properties of this compound:

| Compound Name | Target | Mechanism of Action |

|---|---|---|

| Erlotinib | EGFR | Tyrosine kinase inhibition |

| Gefitinib | EGFR | Tyrosine kinase inhibition |

| Afatinib | Multiple receptors | Broad-spectrum tyrosine kinase inhibition |

| This compound | EGFR | Specific inhibition with unique binding properties |

The distinct substitution pattern of this compound may confer enhanced selectivity and efficacy compared to other quinazoline derivatives .

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound:

- Cancer Cell Line Studies : Research has indicated that this compound effectively inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's ability to induce apoptosis has been confirmed through flow cytometry analyses .

- In Vivo Studies : Animal model studies have demonstrated that this compound can penetrate the blood-brain barrier effectively, suggesting its potential utility in treating brain metastases from breast cancer and other malignancies .

- Structure-Activity Relationship (SAR) Analysis : Detailed SAR studies have elucidated key structural features that enhance the compound's binding affinity to target enzymes and receptors. These studies are crucial for optimizing the therapeutic efficacy and minimizing side effects .

Q & A

Basic Synthesis Protocol

Q: What are the standard synthetic routes for preparing N4-(3-ethynylphenyl)-7-methoxyquinazoline-4,6-diamine, and what key intermediates are involved? A: The synthesis typically involves:

- Step 1: Condensation of a nitro-substituted anthranilonitrile precursor with 3-ethynylaniline under reflux in acetic acid to form a nitroquinazoline intermediate .

- Step 2: Reduction of the nitro group using catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate) or iron/acetic acid systems to yield the diamine scaffold .

- Step 3: Purification via flash column chromatography (e.g., methanol/dichloromethane gradient) and trituration with ethyl acetate to isolate the final product .

Key intermediates include nitroquinazoline derivatives and halogenated aniline precursors.

Advanced Synthesis Challenges

Q: How can researchers optimize reaction yields and purity when introducing the ethynyl group into the quinazoline core? A: Challenges include:

- Side reactions: Ethynyl groups may undergo undesired cycloaddition or oxidation. Use inert atmospheres (N₂/Ar) and low-temperature conditions to stabilize the ethynyl moiety.

- Catalyst selection: Palladium/copper systems (Sonogashira coupling) may improve efficiency compared to traditional condensation methods .

- Purification: High-performance liquid chromatography (HPLC) or preparative TLC can resolve co-eluting byproducts, especially for polar intermediates .

Biological Activity Profiling

Q: What in vitro assays are recommended to evaluate the biological activity of this compound, particularly against kinase targets? A: Methodologies include:

- Kinase inhibition assays: Use recombinant EGFR/HER2 enzymes with ATP-competitive binding assays (e.g., ADP-Glo™) to measure IC₅₀ values .

- Cellular proliferation assays: Test against EGFR-overexpressing cell lines (e.g., A549 lung cancer) using MTT or CellTiter-Glo® .

- Cytokine modulation: Assess anti-inflammatory potential via ELISA for TNF-α/IL-6 in lipopolysaccharide (LPS)-induced macrophage models .

Advanced Mechanistic Studies

Q: How can researchers elucidate the binding mode of this compound to EGFR using computational and structural biology tools? A: Approaches include:

- Molecular docking: Use software like AutoDock Vina with EGFR crystal structures (PDB: 1M17) to predict binding interactions, focusing on the methoxy and ethynyl substituents .

- X-ray crystallography: Co-crystallize the compound with EGFR kinase domain to resolve hydrogen-bonding networks (e.g., with N-H of the diamine group and kinase hinge region) .

- Mutagenesis studies: Validate key residues (e.g., Thr790/Met793) via site-directed mutagenesis in kinase assays .

Structural Characterization Techniques

Q: What analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques:

- NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., ethynyl proton at δ ~3.1 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- LC-MS: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray diffraction: Single-crystal analysis to determine dihedral angles between quinazoline and aryl groups, critical for SAR studies .

Data Contradiction Analysis

Q: How should researchers address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)? A: Consider:

- Assay conditions: Differences in ATP concentrations, enzyme sources, or incubation times can alter results. Standardize protocols using guidelines like NIH/NCATS recommendations .

- Compound stability: Degradation in DMSO stock solutions (e.g., ethynyl group oxidation) may reduce potency. Use fresh stocks and confirm stability via HPLC .

- Cell line variability: Validate EGFR expression levels via Western blotting in cellular models .

Structure-Activity Relationship (SAR) Optimization

Q: Which structural modifications of the quinazoline core enhance selectivity for EGFR over other kinases? A: Key modifications:

- C-7 substituents: Methoxy groups improve solubility but may reduce potency; replacing with morpholino or tetrahydrofuran-3-yloxy enhances target affinity .

- N4-aryl groups: Ethynylphenyl increases hydrophobic interactions in the kinase pocket compared to halogenated analogs .

- C-6 position: Introducing chloroacetamide or salicylamide side chains can improve cytotoxicity and pharmacokinetics .

Advanced Functionalization Strategies

Q: What methodologies enable late-stage functionalization of the quinazoline scaffold for prodrug development? A: Strategies include:

- Schiff base formation: Condense the C-6 amine with benzaldehyde derivatives under acidic conditions (e.g., CH₃CO₂H in ethanol) to form imine-linked prodrugs .

- Click chemistry: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append targeting moieties (e.g., folate) to the ethynyl group .

- Enzyme-cleavable linkers: Incorporate peptide or β-glucuronide units for tumor-specific activation .

Toxicity and Off-Target Profiling

Q: What assays are recommended to assess off-target effects and toxicity in preclinical studies? A: Include:

- hERG inhibition: Patch-clamp assays to evaluate cardiac safety .

- CYP450 inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Ames test: Bacterial reverse mutation assay to assess mutagenicity .

Crystallographic Data Interpretation

Q: How can researchers leverage crystallographic data to inform SAR studies? A: Analyze:

- Dihedral angles: Planar quinazoline-aryl systems (e.g., <5° dihedral) optimize kinase binding via π-π stacking .

- Hydrogen bonds: Interactions between the diamine N-H and kinase hinge region (e.g., Met793 backbone) correlate with potency .

- Solvent accessibility: Bulky substituents (e.g., ethynyl) may occupy hydrophobic pockets, reducing off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.